
S-(4,6-diamino-1,3,5-triazin-2-yl)methyl O,O-dimethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidithion, also known as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, is an organophosphate insecticide. It has been used primarily as a seed dressing to control sucking and chewing insects such as aphids. Despite its effectiveness, it is considered obsolete in many regions due to its potential environmental and health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azidithion can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with formaldehyde and dimethyl phosphorodithioate. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of Azidithion involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. Safety measures are crucial due to the toxic nature of the chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions: Azidithion undergoes various chemical reactions, including:
Oxidation: Azidithion can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Azidithion to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Azidithion has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for potential therapeutic uses due to its enzyme inhibitory properties.
Industry: Utilized in the development of pesticides and insecticides
Wirkmechanismus
Azidithion exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, Azidithion disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, where Azidithion binds and prevents the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: Known for its high toxicity and similar use as an insecticide.
Diazinon: Used in agriculture for pest control with a comparable mode of action
Uniqueness: Azidithion is unique due to its specific chemical structure, which allows it to be effective against a broad range of insect pests. Its dual functionality as both an azide and a phosphorodithioate compound provides versatility in its applications and reactions .
Eigenschaften
Molekularformel |
C6H12N5O3PS |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
6-(dimethoxyphosphorylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H12N5O3PS/c1-13-15(12,14-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11) |
InChI-Schlüssel |
KLHWCPNINYCJBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)SCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


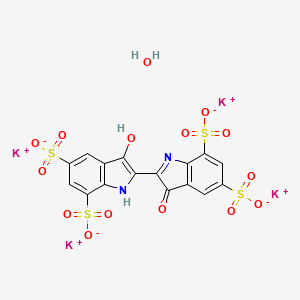

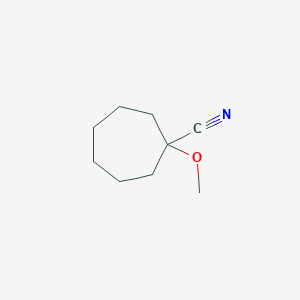
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
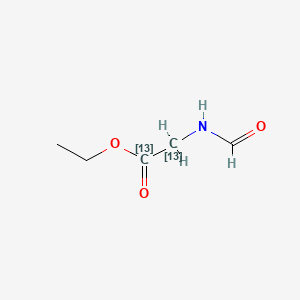
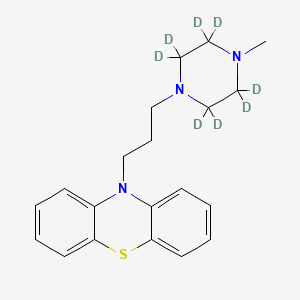

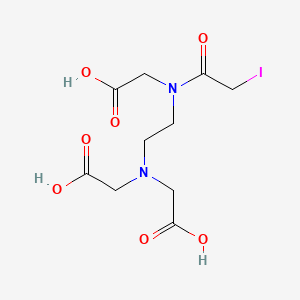
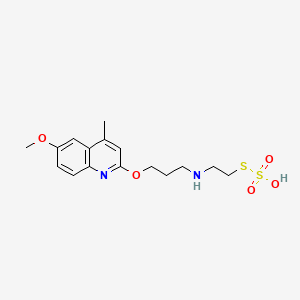


![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
